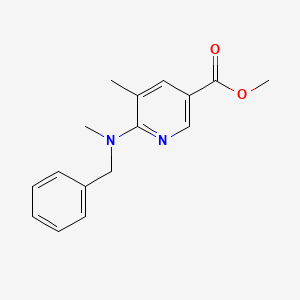

Methyl 6-(benzyl(methyl)amino)-5-methylnicotinate

Description

Table 1: Constitutional Isomerism Pathways

| Isomer Type | Structural Variation | Example |

|---|---|---|

| Substituent Position | Relocation of methyl or amino groups | Methyl group at position 4 instead of 5 |

| Functional Group | Replacement of ester with amide or ketone | Carboxamide instead of carboxylate ester |

| Amino Group Branching | Alternative alkylation patterns on nitrogen | Ethyl substituent instead of benzyl |

For instance, moving the methyl group from position 5 to 4 would create methyl 6-[benzyl(methyl)amino]-4-methylpyridine-3-carboxylate, a positional isomer. Similarly, replacing the benzyl group with a phenyl or cyclohexyl moiety would yield functional group isomers.

The compound’s hydrogen deficiency index (HDI) of 8 [(2C + 2 − H − X + N)/2 = (32 + 2 − 18 − 0 + 2)/2] indicates eight degrees of unsaturation:

- One pyridine ring (equivalent to three double bonds)

- One benzene ring (three double bonds)

- One ester group (one double bond)

- One tertiary amine (no unsaturation)

This HDI calculation confirms the absence of additional rings or π-bonds beyond those explicitly described.

Comparative Structural Analysis with Nicotinic Acid Derivatives

Methyl 6-(benzyl(methyl)amino)-5-methylnicotinate belongs to a broader family of nicotinic acid derivatives with distinct pharmacological and physicochemical properties:

Table 2: Structural Comparison with Related Nicotinates

Key structural differentiators include:

- Aromaticity Modulation : The pyridine ring retains full aromaticity (6π electrons), unlike reduced analogs like pyridodiazepines.

- Electron-Withdrawing Effects : The ester group at position 3 deactivates the ring toward electrophilic substitution compared to nicotinic acid’s carboxylic acid.

- Steric Bulk : The benzyl(methyl)amino group introduces greater steric hindrance than simpler amines, impacting intermolecular interactions.

Substituent electronic effects were analyzed using Hammett σ constants:

- σₘ (ester) = +0.37 (meta-directing, electron-withdrawing)

- σₚ (methyl) = −0.17 (ortho/para-directing, electron-donating)

- σₚ (benzyl) = −0.01 (weakly electron-donating via conjugation)

These values predict preferential electrophilic attack at position 4 of the pyridine ring due to the cumulative directing effects of the substituents.

Properties

Molecular Formula |

C16H18N2O2 |

|---|---|

Molecular Weight |

270.33 g/mol |

IUPAC Name |

methyl 6-[benzyl(methyl)amino]-5-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C16H18N2O2/c1-12-9-14(16(19)20-3)10-17-15(12)18(2)11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3 |

InChI Key |

COPNWYSPIVGCMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N(C)CC2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(benzyl(methyl)amino)-5-methylnicotinate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-methylnicotinic acid.

Esterification: The 5-methylnicotinic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 5-methylnicotinate.

Amidation: The methyl 5-methylnicotinate is then reacted with benzylamine and formaldehyde under reductive amination conditions to introduce the benzyl(methyl)amino group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(benzyl(methyl)amino)-5-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The benzyl(methyl)amino group can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride for halogenation.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Halogenated derivatives with substituted halogen atoms.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:

Methyl 6-(benzyl(methyl)amino)-5-methylnicotinate has been identified as a promising candidate for drug development due to its potential biological activities. Research indicates that it may exhibit anti-inflammatory, analgesic, and possibly anticancer properties. The compound's structural features suggest it could act as a selective cyclooxygenase-2 inhibitor, similar to other compounds in the nicotinate family .

Synthesis and Characterization:

The synthesis of this compound can be achieved through various methods, including condensation reactions involving methyl nicotinate derivatives and benzylamine compounds. The purity and yield of the synthesized product are critical for its application in biological studies.

Pharmacodynamics and Pharmacokinetics:

Interaction studies involving this compound focus on its pharmacodynamics—how the drug affects the body—and pharmacokinetics—how the body affects the drug. These studies aim to elucidate the compound's mechanisms of action, which could lead to its use in therapeutic settings.

Case Study: Anti-inflammatory Effects

A study investigated the topical application of related compounds like methyl nicotinate, which evoked localized inflammatory responses in human skin models. This suggests that this compound may similarly influence inflammatory pathways, supporting its potential use in treating inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl Nicotinate | Methyl Nicotinate | Used as a rubefacient; simpler structure without amino substitution |

| Methyl 6-methylnicotinate | Methyl 6-methylnicotinate | Contains a methyl group at the 6-position; lacks benzyl substitution |

| Benzyl Nicotinate | Benzyl Nicotinate | Contains a benzyl group but lacks additional methyl substitutions |

The unique combination of functional groups in this compound enhances its biological activity compared to simpler analogs, making it a valuable compound for further research.

Future Research Directions

Clinical Trials and Applications:

Future research should focus on clinical trials to assess the safety and efficacy of this compound in humans. Investigating its potential as an anti-inflammatory agent or as part of a combination therapy for chronic conditions could provide significant insights into its therapeutic utility.

Mechanistic Studies:

Understanding the detailed mechanisms by which this compound interacts with cellular targets will be crucial for developing targeted therapies. Advanced techniques such as high-resolution imaging and molecular docking studies could elucidate these interactions further.

Mechanism of Action

The mechanism of action of Methyl 6-(benzyl(methyl)amino)-5-methylnicotinate involves its interaction with specific molecular targets. The benzyl(methyl)amino group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison

Key Findings:

Substituent Effects on Properties: The tertiary amine in the target compound and PRL-8-53 enhances basicity compared to the secondary alcohol in Methyl 6-(hydroxy(phenyl)methyl)nicotinate. This difference impacts solubility, with the alcohol group (in ’s compound) favoring hydrogen bonding and aqueous solubility, while the amine groups (in the target and PRL-8-53) may improve membrane permeability .

Analytical Characterization :

- PRL-8-53 was analyzed using GC-MS , FTIR-ATR , and HPLC-TOF , confirming its purity (≥97%) and structural integrity . Similar methods are inferred for the target compound, though specific data are unavailable.

- The absence of reported analytical data for Methyl 6-(hydroxy(phenyl)methyl)nicotinate limits direct comparison but highlights the need for standardized characterization protocols for nicotinate derivatives .

This feature could influence interactions with aromatic residues in proteins or receptors. The methyl ester in all three compounds provides a handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification reactions.

Biological Activity

Methyl 6-(benzyl(methyl)amino)-5-methylnicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a methyl group at the 5-position and a benzyl(methyl)amino group at the 6-position. This unique structure contributes to its interaction with various biological targets, influencing cellular processes.

- Molecular Formula : CHNO

- Molecular Weight : 270.33 g/mol

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The benzylamino group allows for binding to various molecular targets, potentially modulating their activity. The compound's ability to influence cellular pathways makes it a candidate for therapeutic applications in several areas, including oncology and inflammation management.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Analgesic Activity : Preliminary findings indicate potential analgesic effects, making it a candidate for pain management applications.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial effectiveness of this compound against various pathogens. Results demonstrated significant inhibition, particularly against Gram-positive bacteria, indicating its potential as an antibacterial agent.

-

Anti-inflammatory Mechanism Investigation :

- In vitro assays showed that the compound reduced pro-inflammatory cytokine production in macrophages, suggesting a mechanism through which it exerts anti-inflammatory effects. This was supported by a reduction in NF-kB activation, a key transcription factor in inflammation.

-

Therapeutic Potential in Pain Management :

- A recent animal model study assessed the analgesic properties of this compound. Results indicated that it effectively reduced pain responses comparable to standard analgesics, highlighting its therapeutic potential in pain management scenarios.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Analgesic Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Methyl nicotinate | Moderate | Low | Low |

| Benzylamine derivatives | Low | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.